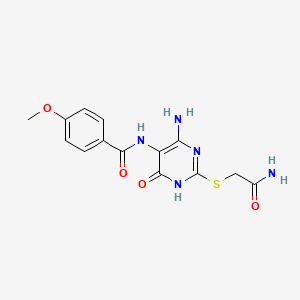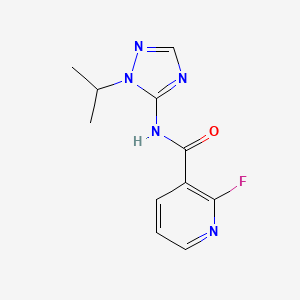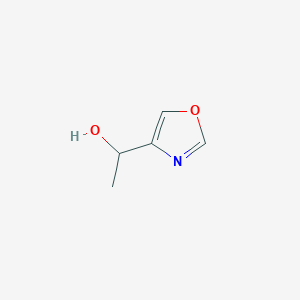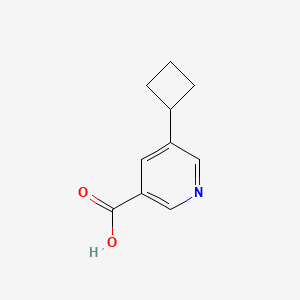
Koninginin E
Übersicht
Beschreibung
Koninginin E is a congener of previously isolated Koninginins A, B, and C . It was isolated from Trichoderma koningii fermented on a shredded wheat medium . Selective supercritical fluid extraction was used in the rapid isolation of this otherwise intractable compound .
Synthesis Analysis
The total synthesis of Koninginin E has been described in several studies . The structures of Koninginin B and F, which were deduced as C4 epimer of Koninginin E and D, respectively, have been corrected .
Molecular Structure Analysis
Koninginin E shares a cyclohexanone concatenate double furan fused-ring system as the critical structure backbone . Its molecular formula was elucidated as C17H28O5 by analysis of its HRESI-MS spectrum and NMR data .
Chemical Reactions Analysis
Koninginin E is known to inhibit the growth of etiolated wheat coleoptiles by 65% at 10^-3 M . This suggests that it has significant biological activity and potential for further study.
Wissenschaftliche Forschungsanwendungen
Biologically Active Natural Product Isolation
Koninginin E, along with other Koninginins, has been isolated from the fungus Trichoderma koningii. This isolation process utilized selective supercritical fluid extraction. The significance of Koninginin E lies in its biological activity, specifically its ability to inhibit the growth of etiolated wheat coleoptiles, showing a 65% inhibition at a concentration of 10−3 M (Parker, Cutler, & Schreiner, 1995).
Inhibition of Phospholipase A2
Koninginin E has been studied for its medicinal applications, particularly in inflammatory processes. It is known for inhibiting phospholipase A2 (PLA2), an enzyme involved in the biosynthesis of inflammatory mediators. This property suggests potential therapeutic applications in anti-inflammatory drugs. The study found that Koninginin E efficiently inhibited the edema-inducing, myotoxic, and enzymatic activities of both snake venom and human secreted PLA2 proteins (Souza et al., 2008).
Potential for New Anti-Inflammatory Drugs
The structure of Koninginin E is similar to vitamin E, which indicates a possible mode of action similar to that of vitamin E. This similarity provides a basis for the development of new, specific anti-inflammatory drugs targeting enzymes like PLA2. The research indicates that structural regions in Koninginin E might be used as starting points for drug discovery (Souza et al., 2008).
Antifungal and Antibacterial Activities
Further studies on compounds isolated from Trichoderma fungi, including Koninginin E, have shown certain antifungal activities against phytopathogens like Fusarium flocciferum and Fusarium oxysporum (Hu et al., 2017). Additionally, Koninginin E has demonstrated weak antibacterial activity against various bacterial strains, including Escherichia coli and Salmonella typhimurium (Wang et al., 2021).
Zukünftige Richtungen
The future directions for research on Koninginin E could include further exploration of its biological activity, particularly its ability to inhibit the growth of etiolated wheat coleoptiles . Additionally, more research could be done to fully understand its mechanism of action and to explore potential applications in agriculture or other fields .
Eigenschaften
IUPAC Name |
(2S,8R)-8-hydroxy-2-[(1S)-1-hydroxyheptyl]-2,3,4,6,7,8-hexahydrochromen-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O4/c1-2-3-4-5-6-13(18)15-10-7-11-12(17)8-9-14(19)16(11)20-15/h13-15,18-19H,2-10H2,1H3/t13-,14+,15-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHVGPIPHZJQOP-ZNMIVQPWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C1CCC2=C(O1)C(CCC2=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H]([C@@H]1CCC2=C(O1)[C@@H](CCC2=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00891814 | |
| Record name | Koninginin E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00891814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Koninginin E | |
CAS RN |
154631-25-1 | |
| Record name | Koninginin E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00891814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 5-[(4-fluorophenyl)sulfonylamino]-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B2758063.png)


![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2758067.png)
![N-[2-(2,2-Dimethyl-3H-1,4-benzoxazin-4-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2758069.png)
![3-((4-bromophenyl)sulfonyl)-N-phenethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2758071.png)
![N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2758073.png)

![N'-(3-Chloro-4-fluorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2758076.png)
![N-(benzo[d]thiazol-5-yl)thiophene-2-carboxamide](/img/structure/B2758078.png)


